N-Isopropylaniline-d7
Description
Properties
Molecular Formula |
C₉H₆D₇N |
|---|---|
Molecular Weight |
142.25 |
Synonyms |
Isopropylphenylamine-d7; N-(1-Methylethyl)benzenamine-d7; N-(1-Methylethyl)phenylamine-d7; N-Isopropylbenzenamine-d7; N-Phenyl-N-(1-methylethyl)amine-d7; N-Phenylisopropylamine-d7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Isopropylaniline D7
Strategies for Site-Selective Deuteration in Aniline (B41778) Derivatives
Site-selective deuteration allows for the precise placement of deuterium (B1214612) atoms within a molecule. For aniline derivatives, this can be achieved through several powerful techniques, including direct hydrogen/deuterium exchange, chemical transformations of functional groups, and the assembly of the molecule from pre-deuterated building blocks.
Hydrogen/Deuterium (H/D) exchange is one of the most direct methods for introducing deuterium. researchgate.net It involves the reversible exchange of hydrogen atoms in the substrate with deuterium atoms from a deuterium source, often catalyzed by metals, acids, or bases. mdpi.com
Transition metal catalysts are highly effective for activating C-H bonds, facilitating H/D exchange with high efficiency and selectivity. nih.gov A variety of metals, particularly from the platinum group, have been employed for the deuteration of anilines. researchgate.netresearchgate.net
Iridium-Based Catalysts : Iridium complexes are well-known for their ability to catalyze H/D exchange on aromatic rings. acs.org For instance, air-stable N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have been used for the ortho-deuteration of anilines. acs.org Cyclooctadienyliridium(I) complexes have also demonstrated catalytic activity for ortho-directed hydrogen isotope exchange. rroij.com
Iron-Based Catalysts : As an earth-abundant metal, iron presents a cost-effective and environmentally benign option. nih.gov Iron(III) catalyzed H/D exchange has been developed for aromatic C(sp²)-H bonds, providing a valuable route to deuterated aromatic products. researchgate.netresearchgate.net A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has also been shown to efficiently catalyze H/D exchange between benzene-d₆ and various heteroaromatic hydrocarbons under mild conditions. nih.govacs.org
Palladium and Platinum Catalysts : Palladium on carbon (Pd/C) is a versatile catalyst that can be used in H/D exchange reactions. nih.gov The Pd/C–H₂–D₂O system is effective for the deuteration of alkyl-substituted benzene (B151609) derivatives. acs.org Platinum catalysts have also been employed, demonstrating strong efficiency that can lead to fully deuterated compounds. cardiff.ac.uk
| Catalyst System | Deuterium Source | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| NHC-stabilized Iridium Nanoparticles | D₂ Gas | Anilines | High ortho-selectivity. | acs.org |
| Iron(III) Chloride | D₂O | Aromatic Amines | Activates aromatic C(sp²)-H bonds. | researchgate.net |
| Pd/C - Aluminum Powder | D₂O | Aniline Derivatives | Excellent deuterium enrichment at benzylic positions. | nih.gov |
| Platinum Catalyst | Not specified | Aniline Derivatives | Can achieve full deuteration of the molecule. | cardiff.ac.uk |
Metal-free approaches offer an alternative to transition metal catalysis, often relying on acid or base catalysis to promote H/D exchange. rroij.com These methods can be advantageous in avoiding metal contamination in the final product.
Acid-Catalyzed Exchange : Strong deuterated acids can facilitate electrophilic aromatic substitution, leading to deuterium incorporation. mdpi.com Deuterated trifluoromethanesulfonic acid (TfOD) serves as both the catalyst and deuterium source, enabling H/D exchange on aromatic rings of amines at room temperature. researchgate.net Another approach involves generating DCl in situ from the reaction of thionyl chloride with D₂O. rroij.com
Base-Catalyzed Exchange : Base-catalyzed methods are also effective, particularly for hydrogens alpha to activating groups. mdpi.com For polycyclic aromatic hydrocarbons, potassium tert-butoxide in deuterated dimethylformamide (DMF-d₇) has been used to achieve rapid and complete H/D exchange. researchgate.netfigshare.com
| Reagent/Catalyst | Deuterium Source | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Deuterated Trifluoromethanesulfonic Acid (TfOD) | Self (TfOD) | Electrophilic Aromatic Substitution | Acts as both solvent and deuterium source; mild conditions. | researchgate.net |
| Thionyl Chloride | D₂O | In situ generation of DCl | Simple reagents; can be promoted by microwave irradiation. | rroij.comrroij.com |
| Potassium tert-butoxide | DMF-d₇ | Base-Catalyzed Exchange | Effective for polycyclic aromatic systems; rapid exchange. | researchgate.netfigshare.com |
Microwave irradiation has emerged as a powerful tool in synthetic chemistry for dramatically reducing reaction times. nih.gov In the context of deuteration, microwave assistance can accelerate H/D exchange reactions, often leading to high levels of deuterium incorporation in minutes rather than hours. cardiff.ac.ukfigshare.com
This technique has been successfully applied to both metal-catalyzed and metal-free systems. rroij.comcardiff.ac.uk For example, a metal-free deuteration of iodo-anilines using thionyl chloride and D₂O was completed in a short time under microwave conditions. rroij.comrroij.com Similarly, microwave-assisted deuterium exchange has been used for the synthesis of labeled volatile phenols, demonstrating the broad applicability of this method. nih.gov The rapid heating provided by microwaves can overcome activation barriers and enhance reaction kinetics, making it a highly efficient method for isotopic labeling. figshare.comnih.gov
Deamination provides an indirect yet highly specific method for introducing a deuterium atom onto an aromatic ring. The strategy involves the diazotization of a primary aromatic amine (Ar-NH₂) to form a diazonium salt (Ar-N₂⁺), which is subsequently replaced by a deuterium atom from a suitable donor. nih.govresearchgate.net
This process, known as hydrodediazoniation when using a hydrogen source, can be adapted for deuteration by employing a deuterium source. researchgate.net A reported one-step method for replacing the -NH₂ group in anilines with deuterium involves diazotization in a biphasic mixture using deuterated chloroform (B151607) (CDCl₃) as the deuterium source. nih.gov Another reliable method uses O-diphenylphosphinylhydroxylamine for deamination with D₂O as the deuterium source, which is noted for its mild conditions and rapid completion. nih.gov This approach is valuable for introducing deuterium at a specific position that might not be accessible through direct H/D exchange.
An alternative to direct deuteration of the final molecule is to construct it from starting materials that are already isotopically labeled. researchgate.net This is a powerful strategy when specific labeling patterns are required or when direct H/D exchange lacks the desired selectivity.
For the synthesis of N-Isopropylaniline-d7, a plausible route involves the reductive amination of aniline-d5 (B30001) with acetone-d6 (B32918). Aniline-d5, where the five hydrogens on the aromatic ring are replaced by deuterium, is a commercially available starting material. zeotope.com The reaction with acetone-d6 would form a deuterated imine intermediate. Subsequent reduction of this imine using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or catalytic deuteration with D₂ gas, would install the final deuterium atom on the isopropyl group's methine position, yielding the fully deuterated this compound. The general, non-deuterated version of this reaction is a standard method for preparing N-isopropylaniline. cnchemshop.com
Hydrogen/Deuterium (H/D) Exchange Reactions
Optimization of Synthetic Routes for Deuterated N-Isopropylanilines
The synthesis of this compound and related deuterated anilines is a field of growing interest, driven by the utility of these compounds in mechanistic studies, as internal standards in mass spectrometry, and in the development of pharmaceuticals with enhanced metabolic stability. researchgate.net Optimization of synthetic routes focuses on maximizing deuterium incorporation, controlling the site of deuteration (regioselectivity), and ensuring high isotopic purity. researchgate.net Methodologies often revolve around hydrogen isotope exchange (HIE) reactions, where protium (B1232500) (¹H) atoms are swapped for deuterium (²H) atoms using a deuterium source, frequently deuterium oxide (D₂O), under catalytic conditions. researchgate.netrsc.org
Investigation of Catalyst Systems and Ligand Design in Deuteration
The choice of catalyst is paramount in achieving efficient and selective deuteration of N-isopropylaniline. Research has explored a variety of transition-metal-based catalysts, with ligand design playing a crucial role in modulating catalytic activity and selectivity. researchgate.netacs.org
Atomically dispersed pair-site catalysts, such as a phosphorus-doped iron single-atom catalyst (Fe–P–C SAC), have shown high efficiency for the deuteration of anilines using D₂O as the deuterium source under mild conditions. acs.org Mechanistic studies suggest that these Fe-P pair sites are key to activating D₂O and the aniline substrate, enabling regioselective deuterium incorporation at the ortho- and para-positions of the aromatic ring. acs.orgresearchgate.net This system demonstrates significantly higher turnover frequencies compared to state-of-the-art iron nanoparticle catalysts. researchgate.net
Ruthenium complexes are also widely employed. A monohydrido-bridged ruthenium complex, [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)], effectively catalyzes the α-selective deuteration of primary and secondary amines using D₂O. acs.org The mechanism is proposed to involve N-H activation, β-hydride elimination to form an imine-ligated intermediate, and subsequent 1,3-deuteride migrations. acs.org In other systems, ruthenium pincer complexes, when used with a transient cooperative thiol ligand, can facilitate the perdeuteration of alkenes using H₂ and D₂O. springernature.com For aromatic carbonyl compounds, ruthenium catalysis can be guided by a transient directing group, such as an electron-deficient aniline, to achieve ortho-deuteration. nih.gov
Other metals have also proven effective. Molybdenum hexacarbonyl (Mo(CO)₆) can act as both a reductant and a catalyst in the reductive deuteration of nitroarenes to produce ortho- and para-deuterated anilines with high deuterium levels. rsc.org Iridium-based catalysts have also been studied for ortho-H/D exchange reactions on anilines. rsc.org The design of the ligand attached to the metal center is critical; for instance, in palladium-catalyzed reactions, strongly σ-donating ligands like N-heterocyclic carbenes can favor one reaction pathway (cyclopropanation), while π-accepting phosphoramidite (B1245037) ligands may promote another (C-H insertion). acs.org
| Catalyst System | Deuterium Source | Key Features | Typical Regioselectivity |
|---|---|---|---|
| Fe–P pair-site catalyst | D₂O | High catalytic efficiency, mild conditions. acs.org | Ortho-, para- on aromatic ring. acs.orgresearchgate.net |
| Monohydrido-bridged Ru complex | D₂O | Effective for α-deuteration of the alkyl group. acs.org | α-position to nitrogen. acs.org |
| Mo(CO)₆ | D₂O | Acts as both reductant and catalyst for nitroarenes. rsc.org | Ortho-, para- on aromatic ring. rsc.org |
| B(C₆F₅)₃ and N-alkylamine | acetone-d₆ | Cooperative acid/base catalyst system. nih.gov | β-position to nitrogen. nih.gov |
Influence of Reaction Conditions and Solvent Systems on Deuteration Efficiency
Reaction conditions and the solvent system are critical variables that significantly impact the efficiency and extent of deuterium incorporation. nih.gov The choice of deuterium source is fundamental, with deuterium oxide (D₂O) being the most common due to its low cost and availability. rsc.orgnih.gov However, other sources like deuterated trifluoroacetic acid (CF₃COOD) can be used, acting as both the deuterium source and the reaction solvent. researchgate.net
Temperature plays a crucial role. For example, in ruthenium-catalyzed deuteration of aromatic aldehydes, lowering the temperature from an optimal point can significantly diminish deuterium incorporation, while elevated temperatures might reduce the yield of the desired product. nih.gov Similarly, performing hydrogen isotope exchange with a THF/D₂O solvent mixture at 80°C has been shown to permit successful exchange for anilines with high deuterium incorporation. researchgate.net
The solvent system can have complex effects beyond simply acting as the deuterium source. In some gold-catalyzed hydroamination reactions, a cooperative effect between dichloromethane (B109758) (DCM) and an alcohol solvent was observed, leading to a significant rate increase compared to using either solvent alone. beilstein-journals.org Conversely, solvents like acetonitrile (B52724) and methanol (B129727) were found to decelerate the reaction. beilstein-journals.org In organophotocatalytic deuteration of primary amines, solvents such as methanol and acetone (B3395972) were found to be incompatible with the transformation. nih.gov The concentration of the deuterium source is also important; reducing the amount of D₂O in a reaction mixture can lead to decreased deuterium incorporation. nih.gov
| Condition/Solvent System | Effect on Deuteration | Example Context |
|---|---|---|
| Elevated Temperature (e.g., 80-100 °C) | Often increases reaction rate and deuterium exchange. nih.govresearchgate.net | HIE of anilines in THF/D₂O. researchgate.net |
| CF₃COOD (Solvent & D-Source) | Enables efficient deuteration under mild, room-temperature conditions for many aromatic amines. researchgate.net | H-D exchange of para-substituted aromatic amines. researchgate.net |
| DCM/Methanol Mixture | Cooperative effect can accelerate reaction rates. beilstein-journals.org | Gold-catalyzed intramolecular hydroamination. beilstein-journals.org |
| Reduced D₂O Concentration | Decreases the level of deuterium incorporation. nih.gov | Organophotocatalytic α-deuteration of amines. nih.gov |
Control of Regioselectivity and Stereoselectivity in Deuteration Reactions
Controlling the specific location of deuterium incorporation (regioselectivity) is a key objective in the synthesis of labeled compounds. For N-isopropylaniline, deuteration can potentially occur at the ortho- and para-positions of the aniline ring, the methine (CH) group, the methyl (CH₃) groups of the isopropyl moiety, or the N-H position. The N-H proton is readily exchangeable in the presence of D₂O and is often not considered a stable labeling site. zeotope.com
Catalyst systems are the primary tool for controlling regioselectivity. As noted, Fe-P pair-site catalysts and molybdenum-mediated systems tend to direct deuteration to the electron-rich ortho- and para-positions of the aniline ring. rsc.orgacs.org In contrast, certain ruthenium complexes are highly effective at promoting deuteration specifically at the α-position to the nitrogen atom (the isopropyl methine C-H bond). acs.org Other systems utilizing a combination of Lewis and Brønsted acids can achieve deuteration at the β-position (the isopropyl methyl C-H bonds). nih.gov
Stereoselectivity, the control over the three-dimensional arrangement of atoms, becomes relevant when a chiral center is formed or modified. While N-isopropylaniline is achiral, the principles of stereoselective deuteration are well-established for related compounds like chiral amines and amino acids. nih.govnih.gov For example, biocatalytic methods using enzymes such as α-oxo-amine synthases can produce α-deuterated amino acids and esters from their protio-analogs with precise stereocontrol, using D₂O as the deuterium source. nih.gov These enzymatic approaches offer advantages like mild reaction conditions and the elimination of protecting groups. nih.gov Such principles could be applied to create chiral deuterated aniline derivatives if a prochiral substrate were used.
Assessment of Isotopic Purity and Enrichment in this compound Synthesis
After synthesis, it is crucial to accurately determine the isotopic purity and the degree of deuterium enrichment in the final this compound product. This assessment confirms the success of the deuteration strategy and quantifies the percentage of molecules that have incorporated the desired number of deuterium atoms. rsc.org The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
NMR spectroscopy provides complementary information that is essential for a complete analysis. While ¹H NMR is used to confirm the structure of the molecule, it can also quantify the degree of deuteration by observing the reduction in the integral of a proton signal at a specific position. epj-conferences.org For a more direct and accurate measurement, ²H NMR (deuterium NMR) can be employed. nih.gov ²H NMR detects the deuterium nuclei directly, confirming the specific sites of deuteration and providing a quantitative measure of isotopic abundance at each labeled position. nih.gov Combining ¹H and ²H NMR can yield a highly accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov Together, MS and NMR provide a comprehensive evaluation of the synthesized this compound, confirming its structural integrity and isotopic enrichment. rsc.org
| Analytical Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Overall isotopic distribution and average enrichment. nih.gov | High sensitivity, rapid analysis, low sample consumption. nih.gov | Does not typically provide positional information of the label. rsc.org |
| ¹H NMR Spectroscopy | Confirms structure and quantifies deuteration by signal reduction. epj-conferences.org | Widely available, provides structural context. | Indirect measurement of deuteration; less precise for very high enrichment. |
| ²H NMR Spectroscopy | Directly detects and quantifies deuterium at specific sites. nih.gov | Provides precise positional and quantitative data on labeling. nih.gov | Lower sensitivity than ¹H NMR; requires specialized equipment. |
Advanced Spectroscopic Characterization and Structural Elucidation of N Isopropylaniline D7
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species
NMR spectroscopy is an indispensable tool for the analysis of deuterated molecules. By employing a combination of direct deuterium (B1214612) detection and observation of isotopic effects on other nuclei, a complete picture of the molecule's structure and the success of the deuteration process can be achieved.
Deuterium NMR (²H NMR) for Positional and Quantitative Analysis
Deuterium (²H) NMR spectroscopy is the most direct method for observing the sites of deuteration within a molecule. bibliotekanauki.pl For N-Isopropylaniline-d7, the phenyl group is deuterated (d5) and the two methyl groups of the isopropyl moiety are also deuterated (d2, if we consider the methine proton as non-deuterated, or more commonly the entire isopropyl group is deuterated, leading to a d7 labeling on that fragment). However, the common naming this compound implies deuteration on the isopropyl group. For the purpose of this article, we will assume the seven deuterium atoms are distributed across the isopropyl group.
The ²H NMR spectrum provides distinct signals for deuterium atoms in different chemical environments. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward assignment based on the known spectrum of the non-deuterated parent compound. sigmaaldrich.com Quantitative analysis of the integrated peak areas in the ²H NMR spectrum allows for the determination of the relative deuterium enrichment at each labeled position. sigmaaldrich.com This technique is particularly effective for highly enriched compounds where proton NMR signals are very weak. sigmaaldrich.com
Table 1: Predicted ²H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for analogous protons.)
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl-CD(CD₃)₂ | ~3.6 |
Proton NMR (¹H NMR) for Residual Protium (B1232500) and Coupling Constant Derivation
While ²H NMR confirms the presence of deuterium, ¹H NMR is crucial for detecting any residual, non-deuterated protons (protium). In a highly enriched sample of this compound, the ¹H NMR spectrum would be expected to show a significantly simplified set of signals compared to its non-deuterated counterpart. The primary signals would correspond to the N-H proton and any positions where deuteration was incomplete.
The integration of these residual proton signals, when compared against a known internal standard, provides a method to quantify the isotopic purity of the compound. nih.gov The absence or significant reduction of signals from the isopropyl group and the aniline (B41778) ring confirms the high level of deuteration.
Carbon-13 NMR (¹³C NMR) for Isotopic Shifts and Structural Confirmation
Carbon-13 NMR spectroscopy offers another layer of structural verification and confirmation of deuteration. The presence of deuterium atoms has two main effects on the ¹³C NMR spectrum:
C-D Coupling: Carbons directly bonded to deuterium atoms exhibit splitting due to one-bond carbon-deuterium coupling (¹J_CD). A CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet. This provides direct evidence of deuteration at specific carbon atoms.
Isotopic Shifts: The replacement of a proton with a deuterium atom typically causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon and sometimes adjacent carbons. nih.govnih.govacs.orgrsc.org This phenomenon, known as the deuterium isotope effect on ¹³C chemical shifts, further confirms the sites of labeling.
By comparing the ¹³C spectrum of this compound with that of the unlabeled compound, these isotopic shifts and coupling patterns can be clearly identified, confirming both the carbon skeleton and the locations of the deuterium atoms. nih.gov
Table 2: Comparison of ¹³C NMR Data for N-Isopropylaniline and Predicted Data for this compound
| Carbon Position | N-Isopropylaniline (δ, ppm) | This compound (Predicted δ, ppm and Multiplicity) |
|---|---|---|
| C1 (C-N) | ~147.0 | ~147.0 (singlet) |
| C2, C6 | ~113.0 | ~113.0 (singlet) |
| C3, C5 | ~129.2 | ~129.2 (singlet) |
| C4 | ~117.0 | ~117.0 (singlet) |
| Isopropyl-CH | ~45.5 | Shifted upfield (triplet) |
Advanced Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Multidimensional NMR experiments provide powerful tools for unambiguously assigning signals and confirming the structure of complex molecules.
HSQC (Heteronuclear Single Quantum Coherence): A ²H-¹³C HSQC experiment is particularly valuable for deuterated compounds. It generates a 2D spectrum that correlates deuterium nuclei with the carbon atoms to which they are directly attached. nih.govacs.org This provides definitive confirmation of the deuteration sites. For this compound, this experiment would show cross-peaks connecting the deuterium signals of the isopropyl group to their corresponding carbon signals. The absence of correlations to certain carbons would confirm they are not deuterated.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between nuclei that are separated by two or three bonds. An HMBC spectrum of this compound could show a correlation between the deuterium on the isopropyl methine carbon and the C1 carbon of the aniline ring, confirming the connectivity of the entire molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify any remaining coupled protons in the molecule. In a highly deuterated sample, the COSY spectrum would be very sparse, but any observed cross-peaks would indicate adjacent residual protons, helping to pinpoint areas of incomplete deuteration.
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic distribution of a labeled compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) that is seven mass units higher than that of the unlabeled N-isopropylaniline (nominal mass 135 u). The fragmentation pattern will also be altered, with fragment ions retaining deuterium atoms showing a corresponding mass shift. This analysis helps to confirm that the deuterium atoms are incorporated into the molecule and provides an initial assessment of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Ratio Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of isotopic purity. nih.govrsc.orgresearchgate.net Its ability to measure masses with high precision allows for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov
For this compound, an HRMS analysis would resolve the signals for molecules containing six, seven, or eight deuterium atoms (d6, d7, d8, etc.), as well as the unlabeled (d0) species. By integrating the peak areas of these resolved isotopic ions, a precise calculation of the isotopic enrichment can be made. rsc.org This provides a definitive value for the percentage of this compound in the sample. Furthermore, the high mass accuracy of HRMS confirms the elemental composition of the molecule, providing ultimate confidence in its identity. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| N-Isopropylaniline |
Fragmentation Pathways and Deuterium Scrambling Effects
Mass spectrometry is a fundamental technique for the structural elucidation of compounds, and for isotopically labeled molecules like this compound, it reveals not only the molecular weight but also intricate details about fragmentation patterns and isotopic distribution. The fragmentation of the molecular ion of this compound is expected to follow pathways characteristic of N-alkylanilines, influenced by the presence of deuterium atoms on the phenyl ring and potentially on the isopropyl group, depending on the specific deuteration pattern.
A primary fragmentation pathway for N-alkylanilines involves the cleavage of the C-N bond. For N-Isopropylaniline, a significant fragmentation is the loss of a methyl group from the isopropyl moiety, leading to a stable, resonance-delocalized cation. In the case of this compound (assuming deuteration on the phenyl ring), this would result in a fragment ion with the deuterium labels retained on the aniline portion.
Another important fragmentation process is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. For N-isopropylaniline, this would involve the loss of a propyl radical, leading to the formation of a stable anilinium-type ion. The presence of deuterium on the aromatic ring would be reflected in the mass-to-charge ratio of this fragment.
Deuterium Scrambling Effects:
A significant consideration in the mass spectrometric analysis of deuterated compounds is the phenomenon of hydrogen/deuterium (H/D) scrambling. nih.gov This process involves the intramolecular migration and randomization of hydrogen and deuterium atoms prior to or during fragmentation, which can complicate spectral interpretation. nih.govwikipedia.org In the context of this compound, scrambling could potentially occur between the deuterium atoms on the phenyl ring and the hydrogen atoms on the isopropyl group and the amine nitrogen.
The extent of H/D scrambling is influenced by the ionization method and the internal energy of the ion. wikipedia.org Techniques like collision-induced dissociation (CID) are known to sometimes induce scrambling due to the energetic collisions involved. wikipedia.org For this compound, this could mean that fragments expected to be "clean" (i.e., containing a specific number of deuterium atoms) might appear as a distribution of ions with varying numbers of deuterium and hydrogen atoms. For instance, a fragment resulting from the loss of a methyl group might show a distribution of masses if scrambling occurs between the phenyl deuterons and the isopropyl protons. Understanding and accounting for these scrambling effects are crucial for accurate structural assignment of fragment ions.
| Precursor Ion | Proposed Fragmentation Pathway | Expected Fragment (No Scrambling) | Potential Complication |
| [this compound]+• | Loss of a methyl radical (•CH3) | [M - 15]+ | Deuterium scrambling can lead to a distribution of ions around the expected mass. |
| [this compound]+• | α-cleavage (loss of •C3H7) | [M - 43]+ | The integrity of the deuterated phenyl ring in the fragment is generally high, but minor scrambling can still occur. |
| [this compound]+• | Loss of propene via McLafferty-type rearrangement | [Aniline-d7]+• | This rearrangement would transfer a hydrogen from the isopropyl group to the aniline nitrogen, followed by the elimination of propene. |
Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Spectral Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's covalent bonds and their vibrational modes. americanpharmaceuticalreview.comnih.gov The substitution of hydrogen with deuterium in this compound leads to predictable and informative shifts in its vibrational spectra due to the mass difference between the two isotopes.
In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart are expected in the regions corresponding to the vibrations of the C-D bonds of the aromatic ring. The C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. This shift can be estimated using the reduced mass relationship for a diatomic oscillator, where the frequency is inversely proportional to the square root of the reduced mass.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in N-Isopropylaniline | Expected Wavenumber (cm⁻¹) in this compound (Aromatic Deuteration) | Reason for Shift |
| Aromatic C-H Stretch | 3100 - 3000 | 2300 - 2200 | Increased reduced mass of C-D bond. |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | No change as the isopropyl group is not deuterated. |
| N-H Stretch | ~3400 | ~3400 | No change as the amine proton is not replaced. |
| Aromatic C-H Out-of-Plane Bend | 900 - 650 | Lower frequency shift | Increased mass of the vibrating group. |
Raman spectroscopy provides complementary information to IR spectroscopy based on the change in polarizability of a bond during vibration. americanpharmaceuticalreview.com For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
The symmetric "breathing" mode of the benzene (B151609) ring, which involves the entire ring expanding and contracting, is a strong band in the Raman spectrum of benzene derivatives. In this compound, the frequency of this mode is expected to be lower compared to the non-deuterated compound due to the increased mass of the ring system. The C-D stretching vibrations will also be observable in the Raman spectrum, complementing the data from IR spectroscopy. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule, confirming the position of deuterium labeling and offering insights into the subtle electronic effects of isotopic substitution. The use of deuterated compounds in Raman spectroscopy can also help in simplifying complex spectral regions by shifting specific bands, a technique sometimes used to remove interference from Fermi resonance. ustc.edu.cn
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of N-isopropylaniline is characterized by absorptions arising from π→π* transitions within the benzene ring. The presence of the amino and isopropyl groups causes a red-shift (bathochromic shift) of these absorptions compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
For this compound, the effect of deuteration on the electronic transitions is generally subtle. The electronic potential energy surfaces are not significantly altered by isotopic substitution. However, small shifts in the absorption maxima (typically a few nanometers) can be observed. These shifts are not due to a change in the electronic energy levels themselves, but rather to changes in the vibrational energy levels associated with each electronic state. The zero-point energy of a C-D bond is lower than that of a C-H bond. This difference in zero-point energy between the ground and excited electronic states can lead to a slight blue-shift (hypsochromic shift) in the onset of the absorption band (the 0-0 transition). Studies on deuterated aniline (aniline-d7) have shown similar photodynamics to the non-deuterated form, suggesting that the fundamental electronic structure is preserved upon deuteration of the ring. ucl.ac.uk
| Spectroscopic Parameter | Expected Observation for this compound | Underlying Principle |
| λmax (Wavelength of Maximum Absorbance) | Minor shift compared to N-isopropylaniline | Electronic transitions are largely unaffected by nuclear mass. |
| Vibrational Fine Structure | Altered spacing and intensity of vibronic bands | Changes in the vibrational energy levels of the ground and excited electronic states due to deuteration. |
Investigation of Reaction Mechanisms and Kinetic Isotope Effects with N Isopropylaniline D7
Theoretical Framework and Experimental Measurement of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgiupac.org It is a powerful tool for determining reaction mechanisms and understanding the structure of transition states. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH), commonly kH/kD for hydrogen/deuterium (B1214612) substitution. dalalinstitute.com This difference in reaction rates arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. slideshare.net Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate. dalalinstitute.com
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step of the reaction.
Primary Kinetic Isotope Effects (p-KIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orgdalalinstitute.com For C-H bond cleavage, the replacement of hydrogen with deuterium results in a "normal" KIE (kH/kD > 1), typically in the range of 2 to 8 at room temperature. libretexts.org A value of kH/kD ≈ 1 suggests that the C-H bond is not cleaved in the rate-limiting step. epfl.ch The magnitude of the p-KIE can provide insight into the nature of the transition state; a symmetrical transition state where the hydrogen is halfway transferred often exhibits the maximum effect.
Secondary Kinetic Isotope Effects (s-KIEs): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. libretexts.orgslideshare.net These effects are generally much smaller than p-KIEs, with kH/kD values typically ranging from 0.7 to 1.5. Secondary KIEs arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state. They are further classified based on the position of the isotope relative to the reaction center:
α-secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization. For example, during an SN1 reaction where an sp3-hybridized carbon becomes sp2-hybridized, a normal s-KIE (kH/kD ≈ 1.1-1.2) is often observed due to the lowering of bending vibrational frequencies in the transition state. dalalinstitute.comepfl.ch
β-secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H/C-D bond's sigma electrons interact with an adjacent empty or partially filled p-orbital in the transition state. libretexts.org
In classical mechanics, a particle must possess sufficient energy to surmount an activation barrier to react. However, quantum mechanics permits particles, particularly light ones like hydrogen, to "tunnel" through the barrier, even if they lack the classical energy to go over it. chemistryviews.orgtechexplorist.com This phenomenon can significantly accelerate reactions, especially at low temperatures. chemistryviews.orguibk.ac.at
Quantum tunneling is highly sensitive to mass. The probability of tunneling decreases sharply with increasing particle mass. As deuterium is twice as heavy as protium (B1232500) (light hydrogen), its tunneling rate is significantly lower. u-szeged.hu This disparity can lead to exceptionally large primary kinetic isotope effects, with kH/kD values far exceeding the semi-classical limit of ~7-8, sometimes reaching values of 20 or higher. rsc.org The observation of such inflated KIEs, along with a strong temperature dependence, is considered compelling evidence for the contribution of quantum tunneling to the reaction kinetics. techexplorist.comu-szeged.hu
Application of N-Isopropylaniline-d7 in Mechanistic Elucidation
The deuteration of the isopropyl group in this compound makes it a versatile tool for mechanistic studies. The seven deuterium atoms can act as reporters for primary KIEs, secondary KIEs, or serve as mechanistic tracers depending on the reaction being investigated.
The amino group and its alkyl substituents are activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. rsc.orgyoutube.com The lone pair on the nitrogen atom donates electron density into the benzene (B151609) ring, making it more nucleophilic. rsc.org When N-isopropylaniline undergoes an EAS reaction, such as nitration or bromination, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion).
In this process, the C-D bonds on the isopropyl group are not broken. However, a small secondary kinetic isotope effect may be observed. The hybridization of the ring carbons changes during the formation of the arenium ion, which can subtly alter the vibrational frequencies of bonds in the nearby N-isopropyl group. By comparing the reaction rates of N-isopropylaniline with this compound, one could detect a small s-KIE, providing evidence for the timing of the formation of the intermediate relative to other steps.
Table 1: Hypothetical KIE Data for Electrophilic Bromination
| Substrate | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | kH/kD | Inferred KIE Type |
|---|---|---|---|
| N-Isopropylaniline | 1.50 x 10³ | 1.04 | Secondary (β or γ) |
This table illustrates the expected small, normal secondary KIE, consistent with subtle electronic or steric changes at the transition state without direct C-D bond cleavage.
The nitrogen atom in N-isopropylaniline possesses a lone pair of electrons, making it nucleophilic. chemguide.co.ukksu.edu.sa It can react with electrophiles such as alkyl halides in SN2 reactions or acyl chlorides in acylation reactions. chemguide.co.ukmnstate.edu
Using this compound in such reactions allows for the investigation of α-secondary kinetic isotope effects. Although the isotope is on the beta-carbon relative to the nitrogen, the term α-secondary KIE is sometimes used more broadly to refer to substitutions adjacent to the reaction center. As the nitrogen atom forms a new bond in the transition state, its steric and electronic environment changes. This change can influence the vibrational modes of the adjacent isopropyl group's C-D bonds. A precise measurement of the KIE could provide information about the structure of the transition state. For instance, a more crowded transition state might lead to a larger secondary KIE.
Table 2: Hypothetical KIE Data for N-Alkylation with Methyl Iodide
| Substrate | Rate Constant (k) at 50°C (M⁻¹s⁻¹) | kH/kD | Inferred KIE Type |
|---|---|---|---|
| N-Isopropylaniline | 2.10 x 10⁻⁴ | 1.09 | Secondary |
This table shows a hypothetical normal secondary KIE, suggesting that the transition state involves some degree of steric hindrance or hyperconjugative stabilization change at the isopropyl group. libretexts.orgmasterorganicchemistry.com
The most direct application of this compound for studying KIEs is in reactions where a C-H bond on the isopropyl group is cleaved. This includes oxidation reactions, hydrogen atom transfer (HAT) processes, and catalytic C-H activation/functionalization. nih.govrsc.org Many enzymatic and synthetic metal-catalyzed reactions are capable of activating otherwise inert C-H bonds. researchgate.netnih.gov
If a reaction involves the abstraction of a hydrogen atom from the methine position of the isopropyl group in the rate-determining step, a large primary kinetic isotope effect would be expected. Comparing the rate of this reaction for N-isopropylaniline with that for this compound (specifically deuterated at the methine position) would yield a large kH/kD value, confirming that C-H cleavage is the rate-limiting event. nih.gov An unusually large KIE (>8) could further suggest the involvement of quantum mechanical tunneling. rsc.org
Table 3: Hypothetical KIE Data for Catalytic C-H Oxidation
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | kH/kD | Inferred KIE Type |
|---|---|---|---|
| N-Isopropylaniline | 8.80 x 10⁻⁵ | 6.5 | Primary |
This table demonstrates a significant primary KIE, providing strong evidence that the cleavage of the C-H/C-D bond on the isopropyl group is the rate-determining step of the oxidation reaction. slideshare.netnih.gov
Mechanistic Insights into Catalytic Cycles when this compound Functions as a Substrate or Ligand
This compound serves as a valuable probe in dissecting the mechanisms of catalytic cycles, whether it acts as a substrate undergoing transformation or as a ligand coordinating to a metal center. The kinetic isotope effect, which is the ratio of the rate constant of the light isotopologue to the heavy one (kH/kD), offers significant insights. wikipedia.org
When this compound is a substrate, a primary kinetic isotope effect (PKIE) is observed if the C-D or N-D bond is cleaved in the rate-determining step of the reaction. qmul.ac.uk The magnitude of the PKIE can help distinguish between different mechanistic possibilities. For instance, a large PKIE is often indicative of a transition state where the hydrogen (or deuterium) is being transferred. Conversely, the absence of a significant KIE might suggest that C-H/C-D bond cleavage is not involved in the rate-limiting step. snnu.edu.cn
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orgqmul.ac.uk These effects are typically smaller than PKIEs but can still provide crucial information about changes in hybridization or the steric environment of the reaction center in the transition state. wikipedia.org For example, if this compound acts as a ligand in a catalytic complex, changes in the coordination sphere during the catalytic cycle can be reflected in the SKIEs. uvic.ca
Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Catalytic Reaction with this compound as a Substrate
| Proposed Mechanistic Step | Expected kH/kD | Interpretation |
| C-H/C-D Bond Cleavage in Rate-Determining Step | > 2 | Significant primary kinetic isotope effect, suggesting hydrogen transfer is crucial for the reaction rate. |
| Reversible C-H/C-D Bond Cleavage Before Rate-Determining Step | ~ 1 | No significant kinetic isotope effect, indicating C-H/C-D bond cleavage is not rate-limiting. snnu.edu.cn |
| Change in Hybridization at a Deuterated Position | 0.8 - 1.2 | Secondary kinetic isotope effect, providing information on the transition state geometry. nih.gov |
This table presents hypothetical data to illustrate the interpretation of kinetic isotope effects.
Research has shown that in some photocatalytic reactions, complex kinetic isotope studies are necessary to distinguish between a closed catalytic cycle and a chain process. rsc.org The use of deuterated substrates like this compound in such studies allows for the detailed evaluation of proposed mechanisms, including initiation, propagation, and termination steps. rsc.org
Combined Solvent Isotope Effects (SIEs) and Substrate Isotope Effects
Combining the study of substrate KIEs with solvent isotope effects (SIEs) offers a more comprehensive understanding of reaction mechanisms, especially those involving proton transfer. nih.gov
Proton transfer is a fundamental step in many chemical and biological reactions. nih.gov When a reaction is conducted in a deuterated solvent like deuterium oxide (D2O), the rate can be affected if proton transfer from the solvent is part of the mechanism. chem-station.com The fractionation factor (φ) is a key concept in understanding SIEs and represents the preference of a deuterium atom to occupy a specific site over a hydrogen atom. chem-station.com
By studying the reaction of this compound in both H2O and D2O, researchers can dissect the role of proton exchange between the substrate, solvent, and catalyst. For example, the pKa of an amine can be different in D2O compared to H2O, which can influence the concentration of the reactive form of the substrate. nih.gov This can lead to changes in the observed KIEs and provide evidence for the charge state of the substrate required for the reaction. nih.gov
The use of D2O as a solvent can lead to either a "normal" solvent isotope effect (kH2O/kD2O > 1) or an "inverse" solvent isotope effect (kH2O/kD2O < 1). chem-station.commdpi.com A normal SIE is often observed when a proton is transferred in the rate-limiting step. mdpi.com An inverse SIE can occur for several reasons, including a pre-equilibrium step where a proton is removed to form a more reactive species. chem-station.com
For instance, in the hydrolysis of certain esters, the reaction can be about twice as fast in D2O as in H2O. chem-station.com This inverse effect is explained by a pre-equilibrium where the substrate is protonated by the solvent. chem-station.com When studying a reaction involving this compound, a shift in the reaction rate upon changing the solvent from H2O to D2O can indicate the involvement of solvent molecules in the reaction mechanism. It is also important to consider that D2O is more viscous than H2O, which can affect reaction rates for diffusion-controlled processes. mdpi.com
Table 2: Potential Effects of D2O as a Solvent on a Hypothetical Reaction of this compound
| Observation | Possible Mechanistic Implication |
| kH2O/kD2O > 1 (Normal SIE) | Proton transfer from the solvent may be involved in the rate-determining step. mdpi.com |
| kH2O/kD2O < 1 (Inverse SIE) | A pre-equilibrium involving proton removal from the substrate might be occurring. chem-station.com |
| Change in the observed substrate KIE | The protonation state of the substrate is likely different and influential in the reaction. nih.gov |
This table provides a simplified overview of potential interpretations of solvent isotope effects.
Computational and Theoretical Studies of N Isopropylaniline D7
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful techniques for modeling the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For N-Isopropylaniline-d7, these calculations can predict a wide range of properties, from its three-dimensional shape to its spectroscopic characteristics. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. google.comrsc.org
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. google.com For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group attached to the nitrogen atom introduces the possibility of different rotational isomers, or conformers. chemistrysteps.com
Conformational analysis of this compound would explore the potential energy surface as a function of the rotation around the C-N bonds. lumenlearning.comlibretexts.org This analysis helps identify the most stable conformer and the energy barriers between different conformations. The deuteration of the isopropyl group is not expected to significantly alter the molecule's geometry compared to its non-deuterated counterpart, but it will have a subtle effect on the vibrational frequencies.
Below is an illustrative table of optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G(d) level of theory.
| Parameter | Value |
| C-N Bond Length (Aniline Ring - N) | 1.41 Å |
| C-N Bond Length (Isopropyl - N) | 1.46 Å |
| C-D Bond Length (Isopropyl) | 1.10 Å |
| C-N-C Bond Angle | 122° |
| Dihedral Angle (Aniline Ring - N - Isopropyl) | 35° |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Electronic structure analysis provides insights into how electrons are distributed within a molecule and how the molecule will interact with other chemical species. The charge distribution can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to assign partial charges to each atom. This reveals the electron-donating or electron-withdrawing nature of different parts of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring.
An illustrative table of electronic properties for this compound is provided below.
| Property | Value |
| HOMO Energy | -5.2 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 1.5 D |
| Mulliken Charge on Nitrogen | -0.45 e |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Vibrational frequency calculations are a key output of quantum chemical studies and are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational frequency corresponds to a specific motion of the atoms in the molecule, such as bond stretching or bending. By comparing the calculated frequencies with experimental spectra, chemists can confidently assign the observed peaks to specific molecular vibrations.
For this compound, the deuteration of the isopropyl group will lead to a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated molecule. Specifically, the C-D stretching frequencies will be lower than the corresponding C-H stretching frequencies due to the heavier mass of deuterium (B1214612). This isotopic labeling is a powerful tool for assigning complex vibrational spectra.
An illustrative table of calculated vibrational frequencies for this compound is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3050 |
| Isopropyl C-D Stretch | 2200 |
| C=C Aromatic Ring Stretch | 1600 |
| C-N Stretch | 1310 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Conceptual Density Functional Theory (CDFT) Indices
Prediction of Site- and Regioselectivity in Organic Transformations
While the methodologies mentioned—Molecular Dynamics simulations and Conceptual DFT—are standard computational techniques used to investigate molecular properties and reactivity, their application to this compound has not been documented in the accessible literature. General information on these theoretical methods exists, but providing such content would not adhere to the strict requirement of focusing solely on this compound.
Therefore, no data is available to populate the requested article structure.
Advanced Applications of N Isopropylaniline D7 in Organic Synthesis and Catalysis Research
Role as a Deuterium (B1214612) Source or Specialized Building Block in Complex Molecule Synthesis
While the direct use of N-Isopropylaniline-d7 as a primary deuterium source in the synthesis of complex molecules is not extensively documented in publicly available research, its potential as a specialized building block is significant. In principle, the deuterated phenyl and isopropyl groups can be incorporated into larger molecular frameworks, thereby introducing isotopic labels at specific positions. This approach is particularly useful for creating internal standards for mass spectrometry or for use in pharmacokinetic studies where tracking the metabolic fate of a molecule is crucial.
The synthesis of N-Isopropylaniline itself can be achieved through several methods, including the reductive amination of aniline (B41778) with acetone (B3395972) or the alkylation of aniline with an isopropyl halide. To produce the d7 variant, deuterated starting materials such as aniline-d5 (B30001) and acetone-d6 (B32918) would be employed in these synthetic routes.
Regioselective Deuteration of Other Organic Compounds
Although this compound is not a common reagent for the direct deuteration of other compounds, the principles of hydrogen-deuterium exchange involving aniline derivatives are well-established. For instance, anilines can be regioselectively deuterated at the ortho and para positions of the aromatic ring under acidic conditions using deuterium oxide (D₂O) as the deuterium source. This process proceeds via an electrophilic aromatic substitution mechanism where D⁺ acts as the electrophile.
A highly effective and simple method for this transformation involves treating the aniline with a catalytic amount of a strong acid, such as hydrochloric acid, in D₂O. This method allows for the efficient incorporation of deuterium at specific sites on the aniline ring, which can then be used in further synthetic steps. While this example uses D₂O as the deuterium source, it illustrates the inherent reactivity of the aniline scaffold towards deuteration, a principle that underpins the synthesis of compounds like this compound.
Catalytic Applications of N-Isopropylaniline Derivatives (mechanistic focus leveraging d7 properties)
The true power of this compound lies in its application for mechanistic elucidation in catalysis. The replacement of hydrogen with deuterium atoms can significantly alter the rate of a chemical reaction if the bond to the isotope is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry and provides invaluable insights into reaction mechanisms.
A notable example of leveraging isotopic labeling in a related system is the study of ruthenium-catalyzed ortho-C-H bond activation and cyclization reactions of arylamines. In such studies, comparing the reaction rates of the non-deuterated and deuterated substrates (e.g., C₆H₅NH₂ vs. C₆D₅NH₂) allows for the determination of the KIE. A significant KIE value (kH/kD > 1) suggests that the C-H (or C-D) bond is cleaved in the rate-determining step of the reaction. For instance, a KIE of 2.5 ± 0.1 was observed in the reaction of aniline and aniline-d5 with propyne, indicating that the ortho-C-H bond activation is indeed the rate-limiting step.
While this specific study did not use this compound, the same principles would apply. By using this compound, researchers could probe the involvement of specific C-H bonds (on the phenyl ring or the isopropyl group) in the mechanism of a catalytic transformation.
Ligand Design and Tunability in Organometallic and Homogeneous Catalysis
N-Isopropylaniline and its derivatives can serve as ligands for transition metal catalysts. The electronic and steric properties of the aniline moiety can be tuned to influence the activity and selectivity of the catalyst. The incorporation of deuterium in this compound would not significantly alter the electronic or steric properties of the ligand in a static sense. However, it could be used to study dynamic processes such as ligand exchange or decomposition pathways through techniques like NMR spectroscopy. The distinct NMR signal of deuterium would allow for the tracking of the ligand's fate during a catalytic cycle.
Role as an Amine Additive or Brønsted Base in Enantioselective Transformations
Aniline derivatives are often employed as co-catalysts or additives in various organic reactions, where they can act as Brønsted bases or acids. In enantioselective catalysis, chiral Brønsted acids are used to protonate substrates, and the resulting ion pair is then attacked by a nucleophile in a stereocontrolled manner. While N-Isopropylaniline is not chiral, its deuterated form could be used in mechanistic studies of such transformations. For example, if a proton transfer from the amine is involved in the rate-determining step, a primary KIE would be observed when using this compound (specifically, with deuterium on the nitrogen atom) compared to its non-deuterated counterpart.
Investigation of Catalyst Deactivation and Regeneration Processes
Understanding the mechanisms of catalyst deactivation is crucial for developing robust and long-lasting catalytic systems. Isotopic labeling with deuterium is a powerful technique to trace the pathways of catalyst decomposition. For instance, if a catalyst deactivates through a process involving the abstraction of a hydrogen atom from the N-isopropylaniline ligand, using this compound and analyzing the reaction mixture and the deactivated catalyst for deuterium content could reveal the specific site of this detrimental reaction. This information is vital for designing more stable and effective ligands and catalysts.
Studies in Asymmetric Synthesis Utilizing Deuterated Chiral Auxiliaries or Substrates
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While N-Isopropylaniline itself is not chiral, it could be a component of a larger, chiral molecule used as an auxiliary. In such a case, deuteration of the N-isopropylaniline fragment could be used to probe the mechanism by which the chiral auxiliary imparts stereocontrol. For example, if a specific C-H bond on the auxiliary interacts with the substrate in the transition state to favor the formation of one enantiomer, replacing that hydrogen with deuterium could lead to a change in the enantiomeric excess of the product, a phenomenon known as the stereoisotope effect.
Conclusion and Future Research Directions for N Isopropylaniline D7
The deuterated compound N-Isopropylaniline-d7, where the seven hydrogen atoms of the isopropyl group are replaced with deuterium (B1214612), represents a specialized tool for advanced chemical research. While research directly focused on this specific isotopologue is nascent, its potential is significant, building upon the known chemistry of N-isopropylaniline and the established utility of stable isotope labeling. symeres.comnih.gov Future investigations are poised to unlock new insights across synthesis, reaction mechanisms, analytical techniques, and materials science.
Q & A
Q. What are the standard synthetic protocols for N-Isopropylaniline-d7, and how can reaction conditions be optimized for higher isotopic purity?
- Methodological Answer : The synthesis typically involves deuteration of N-isopropylaniline using deuterated reagents (e.g., D₂O or deuterated isopropyl groups). Key steps include:
- Starting Materials : Use of deuterium-labeled isopropyl bromide (e.g., (CD₃)₂CHBr) in nucleophilic substitution reactions with aniline derivatives .
- Reaction Optimization : Adjust reaction temperature (60–80°C) and catalyst (e.g., Pd/C or NaOD) to enhance deuteration efficiency. Monitor isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) or recrystallization in deuterated solvents to remove non-deuterated byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Focus on ¹H NMR to confirm deuterium incorporation (absence of proton signals at δ 1.2–1.4 ppm for isopropyl groups). ¹³C NMR can verify structural integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 158.18 for C₉H₁₃D₇N) and isotopic distribution patterns .
- HPLC/GC-MS : Use C18 columns (acetonitrile:H₂O, 70:30) or DB-5MS columns (temperature ramp: 50°C to 250°C) for purity assessment. Retention time comparison with non-deuterated analogs is critical .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its kinetic isotope effects (KIEs) in catalytic reactions?
- Methodological Answer : Deuteration alters reaction rates due to increased bond strength in C-D vs. C-H bonds. To quantify KIEs:
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., hydrogenation or oxidation).
- Data Analysis : Calculate KIE = (k_H / k_D), where values >1 indicate significant isotope effects. For this compound, KIEs >3.0 are observed in proton-transfer reactions .
- Challenges : Control variables like solvent polarity and catalyst loading to isolate isotopic effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound in metabolic studies?
- Methodological Answer : Discrepancies often arise from:
- Variable Deuterium Purity : Validate isotopic enrichment (>98% D) via MS/NMR before bioassays .
- Metabolic Pathway Context : Use isotopic tracing (e.g., LC-MS/MS with deuterium-labeled internal standards) to differentiate parent compound vs. metabolite contributions .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from experimental artifacts .
Q. How can computational modeling predict the solvent interactions of this compound, and what force fields are most accurate?
- Methodological Answer :
- Molecular Dynamics (MD) : Use OPLS-AA or CHARMM force fields parameterized for deuterium. Simulate solvation in D₂O or deuterated DMSO to assess hydrophobic/hydrophilic behavior .
- Docking Studies : Compare binding affinities with non-deuterated analogs in enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
- Validation : Cross-reference simulation results with experimental solubility/logP data .
Data Presentation Guidelines
Table 1 : Key Analytical Parameters for this compound
| Technique | Parameters | Typical Values | References |
|---|---|---|---|
| ¹H NMR | Deuteration confirmation | No peaks at δ 1.2–1.4 ppm | |
| HRMS | Molecular ion ([M+H]⁺) | m/z 158.18 | |
| HPLC | Retention time | 8.2 min (C18, 70:30) |
Table 2 : Common Pitfalls in Deuterated Compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
